3-(4-Ethoxyphenyl)butanoic acid
Overview
Description
3-(4-Ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butyric acid, where the butyric acid chain is substituted with a 4-ethoxyphenyl group
Scientific Research Applications
3-(4-Ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxyphenyl)-butanol.
Substitution: Formation of various substituted phenylbutyric acids depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)butanoic acid depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxyphenylacetic acid
- 4-Ethoxybenzoic acid
- 3-(4-Methoxyphenyl)-butyric acid
Uniqueness
3-(4-Ethoxyphenyl)butanoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-10(5-7-11)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOQGILGNKXAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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